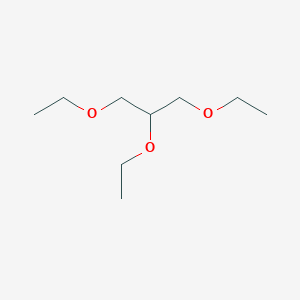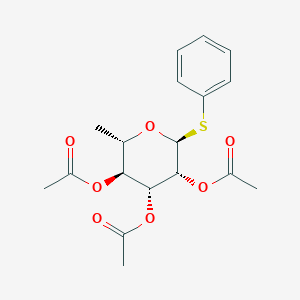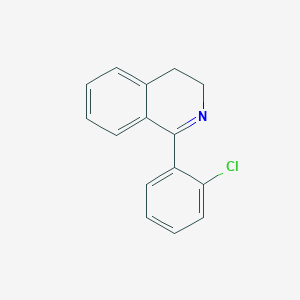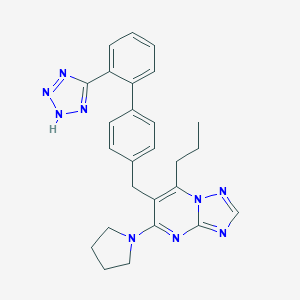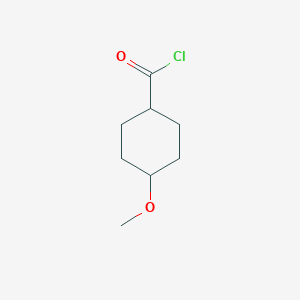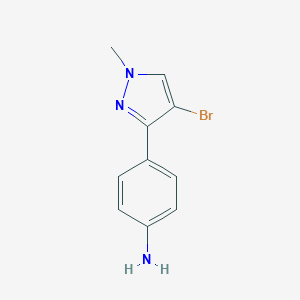
3-(4-Aminophenyl)-4-bromo-1-methylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Aminophenyl)-4-bromo-1-methylpyrazole is a derivative of aniline, a fundamental building block in organic chemistry and pharmaceuticals. This compound is characterized by its molecular formula C10H10BrN3 and a molecular weight of 252.11 g/mol. Aniline derivatives are known for their diverse applications, ranging from material science to biomedicine.
Preparation Methods
The synthesis of 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole typically involves the following steps:
Starting Materials: The synthesis begins with aniline and 4-bromo-1-methylpyrazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the process.
Industrial Production: On an industrial scale, the synthesis may involve large-scale reactors and optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(4-Aminophenyl)-4-bromo-1-methylpyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: The major products depend on the type of reaction and the reagents used.
Scientific Research Applications
3-(4-Aminophenyl)-4-bromo-1-methylpyrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
3-(4-Aminophenyl)-4-bromo-1-methylpyrazole can be compared with other similar compounds, such as:
- 3-(4-Aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate
- 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
- 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde
- 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride
- 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid .
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-(4-bromo-1-methylpyrazol-3-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-14-6-9(11)10(13-14)7-2-4-8(12)5-3-7/h2-6H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWUWUJJHGPJCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370705 |
Source


|
| Record name | 4-(4-bromo-1-methylpyrazol-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-41-2 |
Source


|
| Record name | 4-(4-bromo-1-methylpyrazol-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
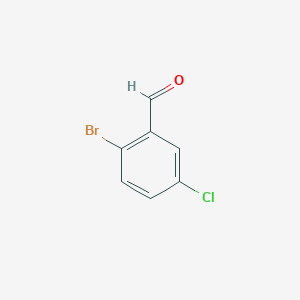
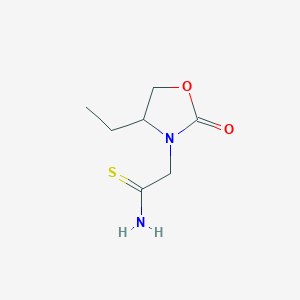




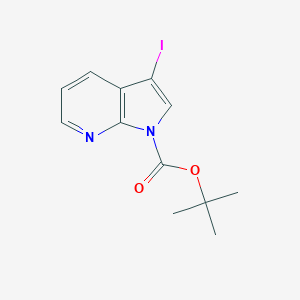
![(4R,4aR,7S,7aR)-4,7-dimethyl-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine](/img/structure/B66747.png)

